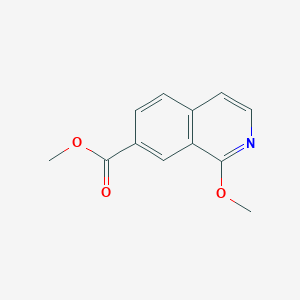
methyl 1-methoxyisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 1-methoxyisoquinoline-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methoxyisoquinoline-7-carboxylate typically involves the esterification of 7-Isoquinolinecarboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to maximize the conversion of the carboxylic acid to the ester.
Chemical Reactions Analysis
Types of Reactions
methyl 1-methoxyisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 7-Isoquinolinecarboxylic acid
Reduction: 7-Isoquinolinecarboxylic acid, 1-methoxy-, methyl alcohol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
methyl 1-methoxyisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-methoxyisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which is a simple heterocyclic aromatic compound.
7-Isoquinolinecarboxylic acid: The carboxylic acid derivative without the methoxy and ester groups.
1-Methoxyisoquinoline: A derivative with a methoxy group but without the carboxylic acid or ester groups.
Uniqueness
methyl 1-methoxyisoquinoline-7-carboxylate is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
1374258-31-7 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-methoxyisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-10-7-9(12(14)16-2)4-3-8(10)5-6-13-11/h3-7H,1-2H3 |
InChI Key |
DEIDCHZOPGPMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














